2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Description
2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H13ClFN3S and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel pyrazolo[3,4-d]thiazoles and isoxazolo[3,4-d]thiazoles were synthesized, which included structures similar to 2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine. These compounds were evaluated for their antibacterial and antifungal activity, showcasing the potential of this chemical structure in developing antimicrobial agents (Nivas, Sun Itha, & Shamili, 2020).
Anticancer Activity
Fluoro substituted benzo[b]pyran compounds, which share a structural similarity with this compound, have demonstrated significant anti-lung cancer activity. These compounds have been shown to be effective against various human cancer cell lines at low concentrations (Hammam et al., 2005).
Apoptotic Activity in Cancer Cells
The pyrazole with benzo[d]thiazole derivatives, structurally related to this compound, were synthesized and evaluated for their cytotoxicity and apoptotic activity. One such compound exhibited significant anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells (Liu et al., 2019).
Anti-Inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, including compounds with structural similarities to this compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant anti-inflammatory effects and analgesic properties, making them potential candidates for further pharmacological studies (Khalifa & Abdelbaky, 2008).
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-3-1-2-14(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-4-6-16(21)7-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSXUJYADPMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.